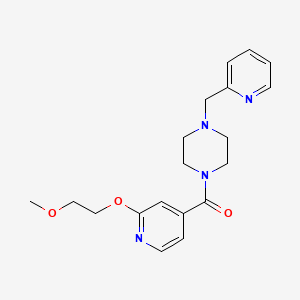

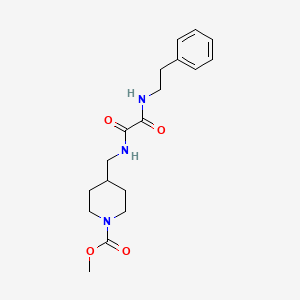

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also has an amide group (acetamido), which is a key functional group in proteins and pharmaceuticals. The phenethylamino group suggests the compound could have interesting biological properties, as phenethylamine structures are found in a variety of drugs and neurotransmitters.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the acetamido group, and the attachment of the phenethylamino group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring would add a level of rigidity to the molecule, while the various functional groups could participate in a variety of interactions, such as hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The piperidine ring could potentially undergo substitutions or additions .Wissenschaftliche Forschungsanwendungen

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

A study by Magano, Kiser, Shine, and Chen (2014) described the synthesis of various organic compounds, including methyl 4-aminobenzoate and benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, through palladium-catalyzed CH functionalization. This methodology is significant for medicinal chemistry synthesis, including the production of inhibitors for the serine palmitoyl transferase enzyme, demonstrating a versatile application in developing potential therapeutic agents (Magano et al., 2014).

Cardiovascular Activity and Electrochemical Oxidation

Krauze and colleagues (2004) investigated the synthesis, cardiovascular activity, and electrochemical oxidation of nitriles derived from 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid. This research highlighted the potential of using piperidine and its derivatives in the development of cardiovascular drugs, providing insights into their electrochemical properties and how these might influence therapeutic efficacy (Krauze et al., 2004).

Synthesis and Anti-bacterial Study of N-substituted Derivatives

Research by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a compound structurally related to methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate. These compounds were screened for their antibacterial properties, demonstrating moderate to high activity against both Gram-negative and Gram-positive bacteria. This study underlines the potential of such derivatives in developing new antibacterial agents (Khalid et al., 2016).

Catalytic Efficiency of Polymer-bound 4-dialkylamino Pyridines

Guendouz, Jacquier, and Verducci (1988) explored the synthesis and catalytic efficiency of polymer-bound 4-dialkylamino pyridines, including compounds related to the chemical structure of interest. Their work highlights the utility of such compounds in catalyzing organic reactions, potentially offering new pathways for chemical synthesis and the production of pharmaceuticals (Guendouz et al., 1988).

Synthesis and Screening for Antibacterial Activity

Iqbal and colleagues (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research provides evidence of the potential pharmaceutical applications of piperidine-derived compounds in combating bacterial infections (Iqbal et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[[2-oxo-2-(2-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-25-18(24)21-11-8-15(9-12-21)13-20-17(23)16(22)19-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQUWCIYYZTHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2641166.png)

![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)

![Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2641174.png)

![2-[(1-Benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2641180.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2641181.png)

![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)